molecular formula C7H7BClFO2 B8098956 4-Chloro-3-fluoro-2-methylphenylboronic acid

4-Chloro-3-fluoro-2-methylphenylboronic acid

Cat. No.: B8098956
M. Wt: 188.39 g/mol
InChI Key: ORAXKVCIMFUTNO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine (Cl) at the 4-position, fluorine (F) at the 3-position, and a methyl group (CH₃) at the 2-position. Its IUPAC name is (4-chloro-3-fluoro-2-methylphenyl)boronic acid, with the molecular formula C₇H₆BClFO₂ and a molecular weight of ~187.38 g/mol. Boronic acids like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

(4-chloro-3-fluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAXKVCIMFUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-4-chloro-3-fluorotoluene

Under nitrogen atmosphere, 4-chloro-3-fluoro-2-methylaniline undergoes diazotization with sodium nitrite and hydrobromic acid at −5°C, followed by quenching with copper(I) bromide to yield 2-bromo-4-chloro-3-fluorotoluene. The reaction achieves 65–72% yield, with purity >95% by GC-MS.

Lithiation and Boronation

In anhydrous tetrahydrofuran (THF), 2-bromo-4-chloro-3-fluorotoluene reacts with n-butyllithium (−78°C, 3 h) to generate the aryl lithium intermediate. Subsequent addition of triisopropyl borate and acidic workup (1N HCl, pH 5–6) affords the target boronic acid. This step achieves 68–75% yield, with total isolated yield of 45–54%.

Key Data:

ParameterValue
Reaction Temperature−78°C (lithiation)
Boronation Time12 h
Final Purity (HPLC)≥97%

Boronic Ester Hydrolysis

Adapted from 4-chlorophenylboronic acid syntheses, this route prioritizes stability during purification:

Pinacol Ester Formation

4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is synthesized by refluxing the boronic acid with pinacol (1.2 eq) in toluene. The reaction proceeds at 110°C for 6 h, yielding 85–90% ester.

Acidic Hydrolysis

The ester undergoes hydrolysis with 18% HCl (20–30°C, pH 2–3) for 3 h, followed by extraction with ethyl acetate. Rotary evaporation and hexane rinsing yield 79–83% pure boronic acid.

Advantages:

  • Avoids cryogenic conditions

  • Scalable to multi-kilogram batches

Directed Ortho-Metalation (DoM) Strategy

This approach leverages substituent-directed regiochemistry:

Directed Lithiation

3-Fluoro-4-chlorotoluene, bearing a methyl group at C2, undergoes lithiation at −78°C using lithium tetramethylpiperidide (LiTMP). The methyl group directs metalation to the ortho position, forming a stabilized aryl lithium species.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Halogen-Lithium Exchange45–54≥97High$$$$
Boronic Ester Hydrolysis79–83≥99Moderate$$
Directed Metalation62–68≥95Low$$$

Key Findings:

  • The boronic ester hydrolysis method offers the best balance of yield and purity but requires pre-synthesis of the ester intermediate.

  • Halogen-lithium exchange is preferred for industrial-scale production despite higher costs due to reproducible yields.

Optimization and Industrial Considerations

Solvent Selection

Tetrahydrofuran (THF) remains the solvent of choice for lithiation due to its ability to stabilize reactive intermediates. Substitution with 2-methyl-THF improves safety (higher boiling point) but reduces yields by 8–12%.

Temperature Control

Maintaining −78°C during lithiation is critical. Industrial reactors employ liquid nitrogen-cooled jackets, while laboratory setups use dry ice/acetone baths.

Purification Techniques

  • Hexane Rinsing: Removes non-polar byproducts effectively.

  • Recrystallization: From ethanol/water (3:1) enhances purity to >99.5% but decreases yield by 15%.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, ethanol, water

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 4-chloro-3-fluoro-2-methylphenylboronic acid is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound's ability to participate in these reactions is attributed to its boronic acid functional group, which can form stable complexes with transition metals like palladium.

Reactivity and Selectivity
The unique combination of chlorine and fluorine enhances the reactivity of this compound compared to other boronic acids. This increased reactivity allows for more selective reactions, making it a valuable reagent in synthetic organic chemistry.

Medicinal Chemistry

Potential Anti-Cancer Agents
Recent studies have explored the use of boronic acids, including this compound, in developing new anti-cancer drugs. For instance, research has indicated that derivatives of this compound can be designed to target specific cancer cell lines, such as prostate cancer cells. These compounds are synthesized through borylation reactions and have shown promising results in preliminary efficacy tests against various cancer cell lines .

Designing New Therapeutics
The compound's ability to serve as a building block for more complex structures is crucial in medicinal chemistry. By modifying its structure, researchers can create new derivatives that may exhibit improved therapeutic properties or reduced side effects compared to existing drugs .

Case Study 1: Development of Anti-Androgens

A study focused on synthesizing a new series of potential flutamide-like anti-androgens utilized this compound as a key intermediate. The resulting compounds were tested for their effectiveness against prostate cancer cell lines, demonstrating the compound's potential role in developing targeted cancer therapies .

Case Study 2: Catalytic Enantioselective Reactions

Another investigation highlighted the use of this boronic acid in catalytic enantioselective arylative cyclizations. The reaction conditions were optimized to improve yield and enantioselectivity, showcasing the compound's versatility in asymmetric synthesis applications .

Summary Table of Applications

Application Area Description
Organic SynthesisUtilized in Suzuki-Miyaura coupling for carbon-carbon bond formation.
Medicinal ChemistryPotential use as an anti-cancer agent; serves as a building block for drug development.
Catalytic ReactionsEmployed in enantioselective reactions to synthesize chiral compounds with high selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of boronic acids are heavily influenced by substituents:

  • Electron-withdrawing groups (EWGs) like Cl and F enhance the electrophilicity of the boronic acid, facilitating cross-coupling reactions.
  • Electron-donating groups (EDGs) like CH₃ decrease electrophilicity but improve stability against protodeboronation.
  • Steric hindrance from substituents (e.g., CH₃ at the 2-position) can slow reaction kinetics but increase regioselectivity.
Key Compounds for Comparison:

4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2)

  • Substituents: 4-Cl, 2-CH₃.
  • Similarity: 0.89 (structural similarity to the target compound) .
  • Applications: Intermediate in agrochemical synthesis due to moderate reactivity and stability.

3-Chloro-4-fluorophenylboronic acid (CAS 144432-85-9)

  • Substituents: 3-Cl, 4-F.
  • Molecular Weight: 174.36 g/mol .
  • Applications: Pharmaceutical intermediates; the absence of a methyl group increases reactivity in couplings but reduces steric protection.

2-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS 32247-96-4)

  • Substituents: 2-Cl, 5-CF₃.
  • Molecular Weight: ~220.45 g/mol .
  • Applications: High reactivity in Suzuki reactions due to strong EWGs (CF₃), but prone to instability under basic conditions.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Reactivity (Suzuki Coupling) Stability Key Applications
4-Chloro-3-fluoro-2-methylphenylboronic acid 4-Cl, 3-F, 2-CH₃ 187.38 Moderate (balanced EWG/EDG) High Agrochemicals, drug discovery
4-Chloro-2-methylphenylboronic acid 4-Cl, 2-CH₃ 170.62 Low (steric hindrance) Very high Polymer additives
3-Chloro-4-fluorophenylboronic acid 3-Cl, 4-F 174.36 High (strong EWGs) Moderate Antibiotic synthesis
2-Chloro-5-(trifluoromethyl)phenylboronic acid 2-Cl, 5-CF₃ 220.45 Very high Low Specialty chemicals

Case Studies in Agrochemicals

For example, 4-chloro-2-fluorophenylboronic acid (CAS 4193595) is employed in formulations targeting broadleaf weeds . The methyl group in the target compound could enhance soil persistence, a desirable trait in pre-emergent herbicides.

Biological Activity

4-Chloro-3-fluoro-2-methylphenylboronic acid (CFMPB) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity and utility in various chemical reactions, particularly the Suzuki-Miyaura coupling. This article provides a detailed overview of the biological activities associated with CFMPB, including relevant research findings, case studies, and a comparative analysis of similar compounds.

CFMPB is characterized by its unique structure, which includes a chloro group, a fluoro group, and a methyl group attached to a phenyl ring. The molecular formula for CFMPB is C7H8BClF. It serves primarily as an intermediate in organic synthesis, especially in the construction of more complex molecules.

The compound can be synthesized through various methods, including:

  • Suzuki-Miyaura Coupling : CFMPB can be used as a coupling partner in reactions involving aryl halides and boronic acids, facilitating the formation of biaryl compounds.

Antimicrobial Activity

CFMPB's potential antimicrobial properties were explored in various studies. While specific data on CFMPB itself is scarce, related compounds have shown activity against Gram-negative bacteria. For example, oxazolidinone derivatives have been tested against strains like E. coli and P. aeruginosa, revealing that structural modifications can enhance antibacterial efficacy .

Comparative Analysis with Similar Compounds

A comparative table highlights the biological activities of CFMPB and related boronic acid derivatives:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC7H8BClFPotential insulin stabilizer; synthetic utility
4-Chloro-2-fluorobenzeneboronic acidC12H15BClFO2Used in coupling reactions; limited bioactivity reported
3-Fluoro-4-methylphenylboronic acidC13H17BClFO2Exhibits varied reactivity; potential applications in drug design
4-Chloro-3-fluoro-2-hydroxyphenylboronic acidC13H17BClFO3Increased solubility; potential for enhanced biological interactions

Case Studies

  • Insulin Interaction : A theoretical model demonstrated that certain boronic acids could significantly stabilize insulin through specific binding interactions. This suggests that CFMPB might possess similar stabilizing properties due to its structural characteristics .
  • Antibacterial Studies : In experiments involving structurally similar compounds, it was observed that modifications to the phenyl ring could lead to enhanced activity against resistant bacterial strains. This underscores the importance of structural optimization in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-chloro-3-fluoro-2-methylphenylboronic acid via Suzuki-Miyaura coupling?

  • Methodological Answer : Synthesis typically involves coupling halogenated precursors (e.g., 4-chloro-3-fluoro-2-methylbromobenzene) with boronic acid derivatives. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
  • Base : K₂CO₃ or Na₂CO₃ in a 2:1 molar ratio relative to the boronic acid.
  • Solvent : THF or DMF at 60–80°C for 12–24 hours.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor reaction progress by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use multi-spectral analysis:

  • ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, B-OH protons at δ 5–6 ppm).
  • IR Spectroscopy : Confirm boronic acid group (B-O stretch at ~1340 cm⁻¹, O-H stretch at 3200–3600 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry (C-B bond length ~1.56 Å, typical for arylboronic acids).
    Cross-validate with elemental analysis (C: ~50%, B: ~6%) .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro and fluoro substituents exert strong electron-withdrawing effects, enhancing boronic acid electrophilicity. The methyl group introduces steric hindrance, which may slow transmetallation steps. To assess:

  • Perform Hammett σₚ analysis (σ ≈ +0.23 for Cl, +0.34 for F) to quantify electronic effects.
  • Compare reaction rates with less-hindered analogs (e.g., 4-chlorophenylboronic acid) using kinetic studies (UV-Vis or in situ NMR).
    Computational modeling (DFT/B3LYP) can map frontier orbitals to predict regioselectivity .

Q. What strategies mitigate hydrolysis and protodeboronation of this boronic acid in aqueous media?

  • Methodological Answer : Hydrolysis is minimized by:

  • pH Control : Maintain pH 6–8 (boronic acid exists as tetrahedral boronate above pH 8.5).
  • Co-solvents : Use THF/H₂O (4:1) to reduce water activity.
  • Stabilizers : Add 1,2-dimethoxyethane (DME) or catechol derivatives to chelate boron.
    For protodeboronation, avoid strong acids (e.g., H₂SO₄) and high temperatures (>100°C). Monitor stability via ¹¹B NMR (δ ~28–30 ppm for boronate) .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in C-C bond formation?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Validate purity via HPLC (>98%) and ICP-MS (Pd residue <50 ppm).
  • Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).
  • Substrate ratios : Optimize aryl halide:boronic acid ratio (1:1.2–1.5) to avoid homeocoupling.
    Replicate conflicting studies with standardized protocols (e.g., same Pd source, solvent) and report turnover numbers (TON) instead of yields for direct comparison .

Q. What are the applications of this compound in designing bioactive molecules?

  • Methodological Answer : This compound serves as:

  • Enzyme inhibitor scaffold : The trifunctional substituents (Cl, F, CH₃) allow hydrogen bonding and hydrophobic interactions.
  • Fluorine-18 labeling precursor : Radiolabel via nucleophilic aromatic substitution (e.g., ¹⁸F⁻ in DMSO at 120°C).
  • Bioisostere : Replace carboxylic acids in drug candidates to enhance membrane permeability.
    Validate bioactivity via in vitro assays (e.g., kinase inhibition) and docking simulations (PDB: 3POZ) .

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